molecular formula C18H25N3O2S B5829353 ethyl 4-(5-cyclohexyl-2-thioxo-1,3,5-triazinan-1-yl)benzoate

ethyl 4-(5-cyclohexyl-2-thioxo-1,3,5-triazinan-1-yl)benzoate

Cat. No.: B5829353
M. Wt: 347.5 g/mol
InChI Key: BWKZZXXBBJBRKZ-UHFFFAOYSA-N
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Description

Ethyl 4-(5-cyclohexyl-2-thioxo-1,3,5-triazinan-1-yl)benzoate is a complex organic compound that features a unique structure combining a benzoate ester with a triazinan-1-yl moiety

Preparation Methods

The synthesis of ethyl 4-(5-cyclohexyl-2-thioxo-1,3,5-triazinan-1-yl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-aminobenzoic acid with cyclohexyl isothiocyanate to form an intermediate, which is then cyclized with ethyl chloroformate under basic conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent choice, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

Ethyl 4-(5-cyclohexyl-2-thioxo-1,3,5-triazinan-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, converting the compound into its corresponding thiol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the ethoxy group, forming amides or other esters.

Scientific Research Applications

Ethyl 4-(5-cyclohexyl-2-thioxo-1,3,5-triazinan-1-yl)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific properties.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug development and biochemical studies.

    Industry: It can be used in the production of specialty chemicals and advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 4-(5-cyclohexyl-2-thioxo-1,3,5-triazinan-1-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazinan-1-yl moiety is known to interact with nucleophilic sites in proteins, potentially inhibiting enzyme activity or altering signal transduction pathways .

Comparison with Similar Compounds

Ethyl 4-(5-cyclohexyl-2-thioxo-1,3,5-triazinan-1-yl)benzoate can be compared with other similar compounds such as:

    Ethyl 4-(5-ethyl-2-thioxo-1,3,5-triazinan-1-yl)benzoate: This compound has a similar structure but with an ethyl group instead of a cyclohexyl group, which may affect its chemical reactivity and biological activity.

    Ethyl 4-(5-propyl-2-thioxo-1,3,5-triazinan-1-yl)benzoate: The propyl group in this compound provides different steric and electronic properties compared to the cyclohexyl group, potentially leading to different applications and effects.

This compound stands out due to its unique cyclohexyl group, which can impart specific steric and hydrophobic characteristics, making it suitable for particular applications in drug design and materials science.

Properties

IUPAC Name

ethyl 4-(5-cyclohexyl-2-sulfanylidene-1,3,5-triazinan-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2S/c1-2-23-17(22)14-8-10-16(11-9-14)21-13-20(12-19-18(21)24)15-6-4-3-5-7-15/h8-11,15H,2-7,12-13H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWKZZXXBBJBRKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2CN(CNC2=S)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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